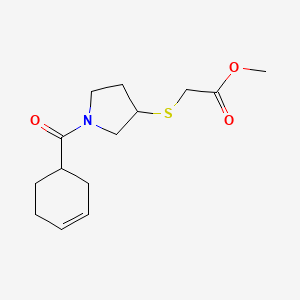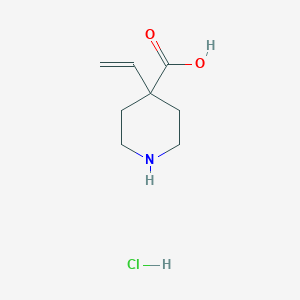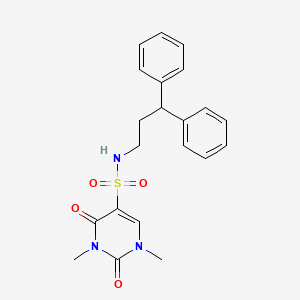
Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate” is characterized by a pyrrolidine ring . This ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
PET Imaging and Neurological Research
Research on compounds structurally related to "Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate" has applications in PET (Positron Emission Tomography) imaging, particularly in neurological studies. For instance, a study utilizing a related compound, 11C-ABP688, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), demonstrated its potential as a PET agent. This research is significant for understanding mGluR5 distribution in the human brain, which can be valuable in psychiatric and neurological disorder studies (Ametamey et al., 2007).
Environmental and Occupational Health
Several studies highlight the importance of understanding environmental exposure to various chemicals for public health. For example, research on the plasticizer 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a phthalate replacement, examined urinary concentrations of its metabolites in U.S. adults to assess environmental exposure levels. Such studies provide insight into human exposure to industrial chemicals and potential health implications (Silva et al., 2013).
Toxicology and Safety Evaluation
Toxicological studies are crucial for assessing the safety of chemical exposures. Research into the effects of exposure to compounds like N-methyl-2-pyrrolidone (NMP) in occupational settings provides valuable information on their toxicokinetics and potential health risks. These studies help in developing safety guidelines and exposure limits to protect workers in various industries (Aketsson et al., 2004).
Dietary and Cancer Risk Research
Investigations into the formation of heterocyclic aromatic amines (HAAs) during meat cooking processes and their potential carcinogenic effects are another area of application. Such research assesses the dietary exposure to HAAs and explores their metabolic activation pathways, contributing to our understanding of diet-related cancer risks (Sinha et al., 1994).
Propiedades
IUPAC Name |
methyl 2-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-18-13(16)10-19-12-7-8-15(9-12)14(17)11-5-3-2-4-6-11/h2-3,11-12H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBBBJNOKKHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)
![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2674500.png)

![4-{4-[(acetylamino)methyl]-1H-pyrazol-1-yl}-N-(4-fluorobenzyl)benzamide](/img/structure/B2674503.png)


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)
![N-(3-chloro-2-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2674509.png)